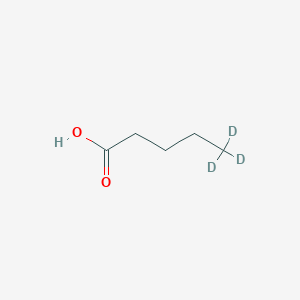
3-acétyl-4-hydroxybenzoate de méthyle
Vue d'ensemble
Description
Methyl 3-acetyl-4-hydroxybenzoate is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.19 . It is also known by other names such as EOS-61538, Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester, and Aspirin Impurity 13 .
Synthesis Analysis
The synthesis of Methyl 3-acetyl-4-hydroxybenzoate involves the use of triethylamine in ethanol at 70°C under an inert atmosphere . The reaction mixture is then treated with hydrogen chloride in dichloromethane for 2 hours . The resulting solid is solubilized with DCM and HCl 4N is added under stirring . The organic phase is separated, dried over magnesium sulfate, filtered, and concentrated to afford a solid which is stirred in diethyl ether for 2 hours .Molecular Structure Analysis
The InChI code for Methyl 3-acetyl-4-hydroxybenzoate is1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 . The InChI key is FPYAQSSSRQZXMS-UHFFFAOYSA-N . Chemical Reactions Analysis
Methyl 3-acetyl-4-hydroxybenzoate is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .Physical And Chemical Properties Analysis
The melting point of Methyl 3-acetyl-4-hydroxybenzoate is 98°C and its predicted boiling point is 331.5±27.0°C . It has a predicted density of 1.234±0.06 g/cm3 . The compound is stored in a sealed container at room temperature . Its pKa is predicted to be 8.55±0.18 .Applications De Recherche Scientifique
Médecine
3-acétyl-4-hydroxybenzoate de méthyle : montre un potentiel prometteur dans les applications médicales en raison de sa similitude structurelle avec les parabènes, connus pour leurs propriétés de conservation. Il pourrait être utilisé dans le développement de nouvelles formulations pharmaceutiques pour améliorer la stabilité et la durée de conservation .
Cosmétiques
Dans l'industrie cosmétique, ce composé peut servir d'alternative aux parabènes traditionnels, offrant des propriétés antimicrobiennes qui aident à préserver divers produits de beauté et de soins personnels. Son efficacité en tant que conservateur pourrait être particulièrement bénéfique dans les cosmétiques à base d'eau où la croissance microbienne est une préoccupation .
Industrie alimentaire
En tant que dérivé de l'acide 4-hydroxybenzoïque, le this compound pourrait être utilisé comme conservateur dans l'industrie alimentaire. Ses applications potentielles incluent la prolongation de la durée de conservation des produits périssables et le maintien de la qualité du produit en empêchant la détérioration microbienne .
Agriculture
La relation structurelle de ce composé avec les benzoates suggère qu'il pourrait être exploré comme un biopesticide. Ses applications potentielles en agriculture comprennent l'action en tant que pesticide naturel, offrant une alternative écologique aux produits chimiques de synthèse .
Sciences environnementales
L'impact environnemental du this compound pourrait être étudié, en particulier en termes de biodégradabilité et de toxicité. Comprendre son comportement dans différents écosystèmes peut permettre de mettre en place des pratiques plus sûres dans son application dans divers secteurs .
Science des matériaux
En science des matériaux, ce composé pourrait être étudié pour son rôle dans la synthèse de nouveaux polymères ou revêtements. Ses propriétés chimiques pourraient contribuer au développement de matériaux présentant des caractéristiques spécifiques telles qu'une durabilité accrue ou une résistance aux facteurs environnementaux .
Chimie analytique
En raison de sa structure chimique unique, le this compound pourrait être utilisé comme étalon ou réactif dans des procédures analytiques, telles que la chromatographie ou la spectrométrie, pour identifier ou quantifier des substances dans un mélange .
Biochimie
Enfin, en biochimie, le composé pourrait être utilisé pour étudier les interactions enzyme-substrat ou comme élément constitutif dans la synthèse de composés biochimiques plus complexes. Son rôle dans les voies métaboliques ou en tant qu'inhibiteur de certaines réactions biochimiques pourrait être un axe de recherche .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-acetyl-4-hydroxybenzoate is a chemical compound that has been used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase . The primary target of this compound is the enzyme steroid sulfatase, which plays a crucial role in the regulation of hormone activity.
Mode of Action
It is known to act as a potent reversible inhibitor of human steroid sulfatase . This suggests that the compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions and thus inhibiting its function.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 1.47 , suggesting moderate lipophilicity, which could influence its distribution within the body.
Action Environment
The action of Methyl 3-acetyl-4-hydroxybenzoate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature and pH. It is recommended to store the compound in a sealed container at room temperature . Furthermore, its action could potentially be influenced by interactions with other substances present in the body.
Propriétés
IUPAC Name |
methyl 3-acetyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAQSSSRQZXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490818 | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57009-12-8 | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of Methyl 3-acetyl-4-hydroxybenzoate and what other compounds were found alongside it?
A1: Methyl 3-acetyl-4-hydroxybenzoate (1) was isolated for the first time from the seeds of Lithospermum erythrorhizon []. This discovery was made alongside the isolation of more commonly known compounds, β-sitosterol and daucosterol, which were separated through open column chromatography and prep-HPLC [].
Q2: How does the structure of Methyl 3-acetyl-4-hydroxybenzoate relate to its antifungal activity?
A2: While Methyl 3-acetyl-4-hydroxybenzoate itself was not tested for antifungal activity, it served as a key starting material in the synthesis of crassinervic acid analogs []. Crassinervic acid, a natural antifungal compound found in Piper crassinervium, shares structural similarities with Methyl 3-acetyl-4-hydroxybenzoate. By modifying Methyl 3-acetyl-4-hydroxybenzoate and testing the resulting analogs against the fungus Cladosporium cladosporioides, researchers were able to gain insight into the structure-activity relationships of this class of compounds []. This approach helps to identify the specific structural features crucial for antifungal activity, paving the way for the development of potentially more potent and selective antifungal agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)